Cas no 1447961-75-2 (3-Bromo-6-methylquinolin-2-amine)

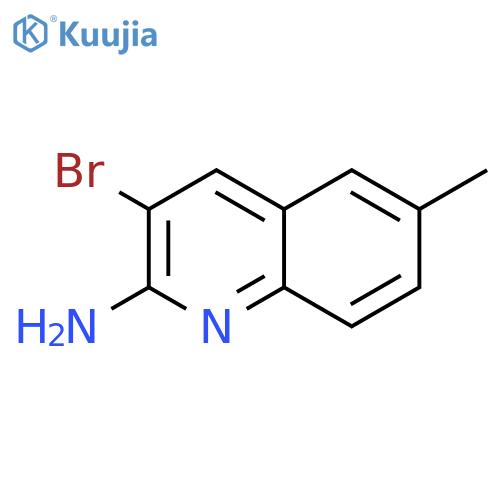

1447961-75-2 structure

商品名:3-Bromo-6-methylquinolin-2-amine

3-Bromo-6-methylquinolin-2-amine 化学的及び物理的性質

名前と識別子

-

- SCHEMBL22509757

- SB70107

- DTXSID101297239

- 2-Quinolinamine, 3-bromo-6-methyl-

- 3-Bromo-6-methylquinolin-2-amine

- 1447961-75-2

- 3-Bromo-6-methyl-quinolin-2-ylamine

-

- インチ: 1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13)

- InChIKey: LUSHHNDWXPQZAC-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(N)N=C2C=CC(C)=CC2=C1

計算された属性

- せいみつぶんしりょう: 235.99491g/mol

- どういたいしつりょう: 235.99491g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 密度みつど: 1.564±0.06 g/cm3(Predicted)

- ふってん: 338.6±37.0 °C(Predicted)

- 酸性度係数(pKa): 4.36±0.50(Predicted)

3-Bromo-6-methylquinolin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM256231-1g |

3-Bromo-6-methylquinolin-2-amine |

1447961-75-2 | 97% | 1g |

$683 | 2021-08-04 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-100mg |

3-bromo-6-methylquinolin-2-amine |

1447961-75-2 | 95% | 100mg |

¥1780.0 | 2024-04-24 | |

| Chemenu | CM256231-5g |

3-Bromo-6-methylquinolin-2-amine |

1447961-75-2 | 97% | 5g |

$1356 | 2021-08-04 | |

| Chemenu | CM256231-1g |

3-Bromo-6-methylquinolin-2-amine |

1447961-75-2 | 97% | 1g |

$723 | 2022-06-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-250mg |

3-bromo-6-methylquinolin-2-amine |

1447961-75-2 | 95% | 250mg |

¥2374.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-1g |

3-bromo-6-methylquinolin-2-amine |

1447961-75-2 | 95% | 1g |

¥5935.0 | 2024-04-24 | |

| Ambeed | A400890-1g |

3-Bromo-6-methylquinolin-2-amine |

1447961-75-2 | 97% | 1g |

$730.0 | 2024-04-23 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-500mg |

3-bromo-6-methylquinolin-2-amine |

1447961-75-2 | 95% | 500mg |

¥3957.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU1271-1G |

3-bromo-6-methylquinolin-2-amine |

1447961-75-2 | 95% | 1g |

¥ 5,940.00 | 2023-03-31 | |

| Chemenu | CM256231-10g |

3-Bromo-6-methylquinolin-2-amine |

1447961-75-2 | 97% | 10g |

$1837 | 2021-08-04 |

3-Bromo-6-methylquinolin-2-amine 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

1447961-75-2 (3-Bromo-6-methylquinolin-2-amine) 関連製品

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1447961-75-2)3-Bromo-6-methylquinolin-2-amine

清らかである:99%

はかる:1g

価格 ($):657.0